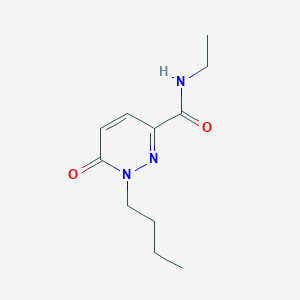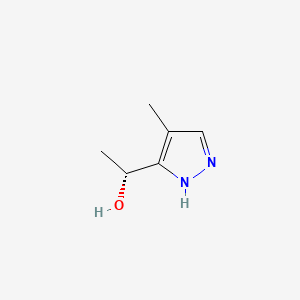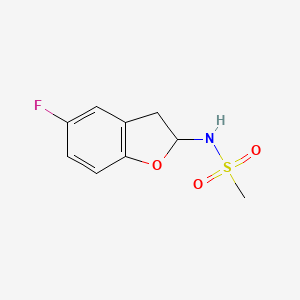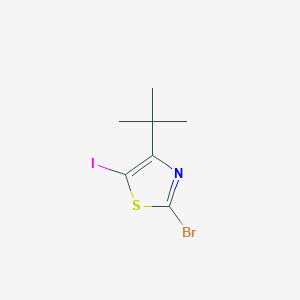![molecular formula C11H24N2O5S B14909649 2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate](/img/structure/B14909649.png)
2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is a zwitterionic compound known for its unique properties, including high solubility in water and stability across a wide range of pH levels. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions and its biocompatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate typically involves the reaction of 2-hydroxyethyl dimethylamine with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 2-methylpropane-1-sulfonic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate compounds.
Aplicaciones Científicas De Investigación
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for metal complexes.
Biology: Employed in the preparation of biocompatible hydrogels and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate involves its ability to form stable complexes with metal ions, which can enhance the solubility and stability of various compounds. The molecular targets include metal ions and proteins, where it can act as a chelating agent or stabilizer. The pathways involved often include ionic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-3-Sulfopropyl-N,N-dimethylammonium)ethyl methacrylate
- N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine
- 2-Hydroxyethyl methacrylate
Uniqueness
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is unique due to its zwitterionic nature, which provides high solubility and stability across a wide pH range. This makes it particularly useful in applications requiring biocompatibility and stability under varying conditions .
Propiedades
Fórmula molecular |
C11H24N2O5S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
2-[3-[2-hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C11H24N2O5S/c1-11(2,9-19(16,17)18)12-10(15)5-6-13(3,4)7-8-14/h14H,5-9H2,1-4H3,(H-,12,15,16,17,18) |
Clave InChI |
LUUUARBSUWGBDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS(=O)(=O)[O-])NC(=O)CC[N+](C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)



![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)







